(S)-2-Chloro-2-phenylacetic acid

Description

Historical Perspectives on Alpha-Halo Phenylacetic Acids in Synthetic Chemistry

Alpha-halo phenylacetic acids and their derivatives have long been recognized for their utility in organic synthesis. Historically, these compounds have served as precursors to a variety of functional groups. For instance, the halogen atom can be displaced by nucleophiles to introduce new functionalities. The preparation of 2-chloro-2-phenylacetic acid has been documented in Organic Syntheses, involving the reaction of ethyl mandelate (B1228975) with thionyl chloride followed by hydrolysis. prepchem.com This method highlights the early importance of these compounds in synthetic transformations. prepchem.com Over the years, research has expanded to include a variety of halogenated phenylacetic acids, with a growing emphasis on controlling the stereochemistry at the α-carbon. grafiati.com

Fundamental Stereochemical Principles Governing (S)-2-Chloro-2-phenylacetic Acid

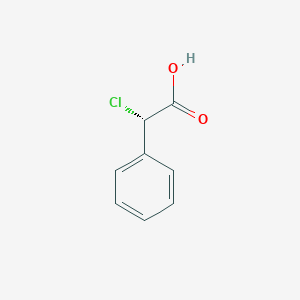

The central feature of this compound is its stereogenic center at the α-carbon, which is bonded to a hydrogen atom, a chlorine atom, a phenyl group, and a carboxylic acid group. nih.gov This arrangement gives rise to two enantiomers, the (S) and (R) forms, which are non-superimposable mirror images of each other. lookchem.comnptel.ac.in The Cahn-Ingold-Prelog priority rules are used to assign the (S) or (R) configuration based on the arrangement of these four groups. The distinct three-dimensional arrangement of these enantiomers is crucial, as it often leads to different biological activities when they interact with chiral biological systems. lookchem.com The ability to selectively synthesize or resolve one enantiomer over the other is a key challenge and a major focus of modern asymmetric synthesis. iranchembook.ir

Overview of Current Research Trends and Scholarly Significance

Current research on this compound is vibrant and multifaceted, with significant scholarly interest in its application in asymmetric synthesis and the development of novel synthetic methodologies.

One major area of focus is its use as a chiral auxiliary . lookchem.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. The development of new families of chiral auxiliaries, some derived from readily available natural products, continues to be an active area of research. researchgate.netsfu.ca

Another significant trend is the use of this compound and its derivatives in asymmetric catalysis . rsc.org This includes the development of reactions where a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. For example, rhodium-catalyzed asymmetric carboxylation reactions have been developed to create chiral centers with high enantioselectivity. rsc.org

Enzymatic resolution also plays a crucial role in obtaining enantiomerically pure this compound and its derivatives. tudelft.nlresearchgate.net Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. tudelft.nl For instance, lipases and penicillin acylases have been employed for the kinetic resolution of α-chloro esters and related compounds. lookchem.communi.cz

Furthermore, novel synthetic methods for the preparation of α-chlorophenylacetic acid derivatives are continuously being explored. Recent advancements include electrochemical methods for the carboxylation of α,α-dichloroarylmethanes, offering a new route to this class of compounds. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloro-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGIGXOKHZCQZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of S 2 Chloro 2 Phenylacetic Acid

Asymmetric Catalysis in the Construction of the Chiral Alpha-Carbon

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of (S)-2-chloro-2-phenylacetic acid by creating the chiral center in a controlled manner. This is often achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate.

Transition-Metal Catalyzed Enantioselective Halogenation Reactions

Transition-metal catalysis has emerged as a prominent strategy for the enantioselective α-halogenation of carbonyl compounds. acs.orgresearchgate.net These reactions often involve the formation of a metal enolate, which then reacts with an electrophilic halogen source. The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reaction.

One notable approach involves the direct asymmetric α-chlorination of aryl acetic acid derivatives using a trinary activation system. This system consists of a catalytic amount of a nickel(II) chloride/chiral bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) complex, triethylsilyl trifluoromethanesulfonate (B1224126) (Et3SiOTf), and a tertiary amine base. lookchem.com This method has demonstrated success in achieving direct asymmetric α-chlorination.

Recent advancements have also explored palladium-catalyzed enantioselective C-H iodination of phenylacetic Weinreb amides, which could potentially be adapted for chlorination, offering a pathway to chiral halogenated phenylacetic acid derivatives. researchgate.net Copper-catalyzed asymmetric halogenation reactions have also shown promise in constructing axially chiral biaryls and may hold potential for the synthesis of chiral α-halo acids. mdpi.com The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, the electronic asymmetry of a stereogenic ruthenium center in a BINAP complex was found to be a critical factor in catalyst stereorecognition. acs.org

Table 1: Examples of Transition-Metal Catalyzed Enantioselective Halogenation

| Catalyst System | Substrate | Halogen Source | Enantiomeric Excess (ee) | Reference |

| NiCl₂/(R)-BINAP, Et₃SiOTf, Amine Base | Aryl Acetic Acid Derivatives | - | Not Specified | lookchem.com |

| Pd(II) / Chiral Ligand | Phenylacetic Weinreb Amides | N-Iodosuccinimide | High | researchgate.net |

| Cu(I) / Chiral Bisoxazoline Ligand | Cyclic Diaryliodonium Salts | Tetrabutylammonium Halides | Good to Excellent | mdpi.com |

Organocatalytic Approaches to Chiral Alpha-Chloro Carboxylic Acids

Organocatalysis provides a metal-free alternative for the asymmetric α-chlorination of carboxylic acid derivatives. nih.gov These methods often utilize small organic molecules, such as proline and its derivatives or isothioureas, to catalyze the enantioselective transformation. nih.govresearchgate.net

A significant development in this area is the tandem catalytic, asymmetric chlorination/esterification of acid halides. This process employs cinchona alkaloid derivatives as catalysts and polychlorinated quinones as the halogenating agents to produce highly optically enriched α-chloroesters. acs.org Another approach involves the use of isothiourea catalysts for the asymmetric α-chlorination of activated aryl acetic acid esters. nih.gov This reaction proceeds through the in situ formation of chiral C1 ammonium (B1175870) enolates and can achieve high enantioselectivities, particularly at low temperatures. nih.gov

Furthermore, proline-catalyzed α-chlorination of aldehydes has been demonstrated, which could be a precursor step to the desired carboxylic acid. organic-chemistry.orgyoutube.com This one-pot process can involve the racemic α-chlorination of an aldehyde followed by a dynamic kinetic resolution. researchgate.net

Table 2: Organocatalytic Enantioselective α-Chlorination

| Catalyst | Substrate | Halogen Source | Enantiomeric Ratio (er) / ee | Reference |

| Cinchona Alkaloid Derivatives | Acid Halides | Polychlorinated Quinones | High | acs.org |

| Isothiourea Catalysts | Activated Aryl Acetic Acid Esters | - | up to 99:1 | nih.gov |

| Proline | Aldehydes | N-chlorosuccinimide (NCS) | High | researchgate.netorganic-chemistry.org |

Chiral Ligand Design and Optimization for Asymmetric Transformations

The success of asymmetric catalysis heavily relies on the design and optimization of chiral ligands. pnas.orgnih.gov These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction.

C₂-symmetric ligands, such as BINAP and its derivatives, have been widely successful in a variety of asymmetric transformations, including hydrogenations and halogenations. pnas.org The stereoelectronic properties of these ligands, including their steric bulk and electronic nature, are critical for achieving high catalytic activity and enantioselectivity. pnas.org For instance, halogenated analogues of BINAP, like p-F-BINAP and p-Cl-BINAP, exhibit more π-acidic character, which can influence the catalytic process. pnas.org

More recently, nonsymmetrical P,N-ligands have gained attention and have, in many cases, outperformed their C₂-symmetric counterparts. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties. Quinoline-based chiral ligands, including Schiff bases and oxazolinyl-type ligands, have also been developed and successfully applied in various asymmetric catalytic reactions. thieme-connect.com The design of these ligands often involves creating a well-defined chiral pocket around the metal center to control the approach of the substrate.

Biocatalytic Strategies for Enantiopure this compound Production

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. acs.orgpageplace.de Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.

Enzymatic Resolution of Racemic 2-Chloro-2-phenylacetic Acid Precursors

Enzymatic kinetic resolution is a widely used method for obtaining enantiopure compounds. This strategy involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the production of this compound, the kinetic resolution of racemic α-chloro esters using cross-linked enzyme crystals (CLECs) has been shown to be effective. lookchem.comlookchem.com Lipases, such as Novozym 435, are also capable of hydrolyzing amides and esters of phenylacetic acid derivatives, demonstrating their potential for resolution. tudelft.nlresearchgate.net Penicillin G acylase from Achromobacter sp. has also been investigated for the enantioselective resolution of N-phenylacetyl-amino acid racemic mixtures, which are structurally related to the target compound. muni.cz

A key aspect of successful kinetic resolution is the ability to racemize the unreacted enantiomer in situ, leading to a dynamic kinetic resolution (DKR). The selective racemization of α-chloro esters in the presence of α-chloro acids has been demonstrated, enabling a successful DKR process. lookchem.comlookchem.com

Table 3: Enzymes Used in the Resolution of 2-Chloro-2-phenylacetic Acid Precursors

| Enzyme | Substrate | Transformation | Selectivity | Reference |

| Cross-Linked Enzyme Crystals (CLECs) | Racemic α-chloro esters | Hydrolysis | Good | lookchem.comlookchem.com |

| Novozym 435 (Lipase) | (±)-2-O-butyryl-2-phenylacetic acid | Hydrolysis | High (E > 100) towards S-enantiomer | researchgate.net |

| Penicillin G Acylase | N-PhAc-amino acid racemic mixtures | Hydrolysis | High | muni.cz |

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity

While wild-type enzymes can be effective, their natural substrate specificity and enantioselectivity may not be optimal for industrial applications. Directed evolution and enzyme engineering are powerful techniques used to tailor enzymes for specific processes. nih.govnobelprize.org

Directed evolution involves creating a library of mutant enzymes through random mutagenesis or recombination, followed by high-throughput screening to identify variants with improved properties, such as enhanced enantioselectivity or activity. nih.gov This approach has been successfully used to invert the enantioselectivity of enzymes and to create biocatalysts for novel chemical reactions. nobelprize.org For example, a lipase (B570770) from Pseudomonas aeruginosa was evolved to exhibit over 90% enantiomeric excess for a model substrate, compared to 2% for the wild-type enzyme. nih.gov

Structure-guided directed evolution combines rational design with evolutionary methods. rsc.org By analyzing the three-dimensional structure of an enzyme, specific amino acid residues in the active site can be targeted for mutation to improve interactions with the desired substrate and enhance enantioselectivity. This approach has been used to engineer enzymes for a variety of transformations, including stereoselective nucleophilic aromatic substitutions and hydroxylations. researchgate.netnih.gov While specific examples for this compound are not detailed in the provided results, the principles of directed evolution are broadly applicable and represent a promising avenue for developing highly efficient and selective biocatalysts for its synthesis.

Whole-Cell Biotransformations for Chiral Acid Synthesis

Whole-cell biotransformation has emerged as a powerful and sustainable strategy for producing chiral compounds. This approach leverages the complex enzymatic machinery within microorganisms to catalyze stereoselective reactions, often under mild conditions and with high efficiency. For the synthesis of chiral acids like this compound, whole-cell systems can be employed to perform enantioselective hydrolysis of racemic esters or nitriles.

Microorganisms such as Serratia marcescens, Pseudomonas species, and various yeasts have been successfully used for the biotransformation of substrates like styrene (B11656) oxides or the hydrolysis of α-arylpropionic acid esters to yield chiral phenylacetic acid derivatives. researchgate.netrsc.org The key to this process is the presence of stereoselective hydrolase enzymes—such as lipases, esterases, or nitrilases—within the cells. rsc.orgdntb.gov.ua

In a typical process for synthesizing this compound, a racemic ester, such as methyl 2-chloro-2-phenylacetate, would be introduced into a culture of a selected microorganism. The intracellular esterases would preferentially hydrolyze the (S)-ester enantiomer into the desired (S)-acid, leaving the (R)-ester largely unreacted. The products can then be separated, providing the enantiomerically enriched acid. A notable example in a related synthesis is the production of (R)-2-chloromandelic acid using recombinant E. coli cells that express a novel esterase, demonstrating the potential of genetically engineered microbes for such transformations. kyoto-u.ac.jp

Table 1: Examples of Microorganisms in Chiral Acid Synthesis

| Microorganism/Enzyme System | Substrate Type | Product Type | Key Enzyme Class |

| Trichosporon brassicae | Racemic α-arylpropionic esters | (S)-α-Arylpropionic acids | Esterase |

| Alcaligenes faecalis | Arylacetonitriles | Phenylacetic acids | Nitrilase |

| Recombinant E. coli (harboring EstE) | Racemic 2-chloromandelic acid methyl ester | (R)-2-Chloromandelic acid | Esterase |

| Serratia marcescens | Tyrosol | Hydroxyphenylacetic acid | Monooxygenase/Dehydrogenase |

This table presents examples of whole-cell systems used for transformations relevant to chiral acid synthesis.

Chemical Resolution Techniques for Enantiomeric Enrichment

Chemical resolution remains a cornerstone for the industrial-scale separation of enantiomers. These methods involve the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated by standard techniques like crystallization or chromatography.

Diastereomeric Salt Formation with Chiral Bases/Acids

The most common method for resolving a racemic acid is to react it with an enantiomerically pure chiral base. libretexts.org For racemic 2-chloro-2-phenylacetic acid, a chiral amine is used as the resolving agent. The reaction yields a mixture of two diastereomeric salts: [(S)-acid·(chiral base)] and [(R)-acid·(chiral base)].

These diastereomeric salts possess different solubilities in a given solvent system. rsc.org Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially precipitate out of the solution. google.com The less soluble salt is then isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure this compound and recovering the chiral base. msu.edu

A variety of chiral amines can be employed for this purpose, with the choice depending on the efficiency of separation. Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine or chiral naphthylalkylamines. libretexts.orggoogle.com The efficiency of such a resolution can be high, though it is theoretically limited to a 50% yield for the desired enantiomer in a single pass. google.com

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent Class | Specific Examples |

| Natural Alkaloids | Brucine, Strychnine, Quinine |

| Synthetic Amines | (R)- or (S)-1-Phenylethylamine, Naphthylalkylamines |

| Amino Alcohols | (1R,2S)-2-Amino-1,2-diphenylethanol |

Kinetic Resolution through Derivatization and Selective Reactions

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. msu.edu For the synthesis of this compound, this is often achieved through the enzymatic hydrolysis of a racemic ester derivative, such as ethyl or methyl 2-chloro-2-phenylacetate. thieme-connect.com

In this process, an enzyme, typically a lipase or an esterase, serves as a chiral catalyst. One enantiomer of the ester fits more effectively into the enzyme's active site and is hydrolyzed much faster than the other. For instance, an enzyme might selectively catalyze the hydrolysis of the (S)-ester to this compound, while the (R)-ester reacts very slowly or not at all. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the desired (S)-acid and the unreacted (R)-ester. These can then be separated based on their different chemical properties (acid vs. ester).

Cross-Linked Enzyme Crystals (CLECs) have shown good selectivity in the kinetic resolution of α-chloro esters. thieme-connect.com Furthermore, this process can be enhanced into a dynamic kinetic resolution (DKR). In DKR, a catalyst is added to facilitate the in-situ racemization of the slower-reacting enantiomer. rsc.org This allows the slow-reacting (R)-ester to continuously convert back into the racemic mixture, making the entire substrate pool available for conversion into the desired (S)-acid product, theoretically enabling yields up to 100%. rsc.org

Novel Synthetic Pathways and Process Intensification for Scalable Production

To overcome the limitations of classical resolution and improve efficiency, novel synthetic routes and process intensification technologies are being explored.

Electrochemical Synthesis Routes for Alpha-Chloro Aryl Acetic Acids

Electrochemical synthesis offers a green and highly selective alternative for generating valuable chemical intermediates. A recently developed method involves the electrochemical carboxylation of α,α-dichloroarylmethane derivatives to produce α-chloroaryl acetic acids. mdpi.comnih.gov

This process uses α,α-dichlorotoluene as the starting material. In an electrochemical cell containing an aluminum anode and a stainless steel cathode, the α,α-dichlorotoluene undergoes reduction in the presence of carbon dioxide (CO₂). mdpi.com The reaction selectively reduces one C-Cl bond and incorporates CO₂, forming 2-chloro-2-phenylacetic acid with high selectivity over side products. mdpi.comnih.gov The reaction is typically carried out at room temperature with a constant current.

While yields can be modest (e.g., around 44% for 2-chloro-2-phenylacetic acid), the high selectivity and mild reaction conditions make this an attractive pathway. mdpi.comresearchgate.net The resulting racemic acid can then be subjected to the resolution techniques described previously to isolate the (S)-enantiomer.

Table 3: Electrochemical Synthesis of 2-Chloro-2-phenylacetic acid

| Starting Material | Key Reagents | Anode | Cathode | Product | Isolated Yield |

| α,α-Dichlorotoluene | CO₂, n-Bu₄NBr (electrolyte) | Aluminum | Stainless Steel | 2-Chloro-2-phenylacetic acid | 44% |

Data sourced from Maret et al., 2023. mdpi.com

Continuous Flow Chemistry Applications in Stereoselective Synthesis

Continuous flow chemistry, utilizing microreactors, provides significant advantages for stereoselective synthesis, including precise control over reaction parameters, enhanced safety, and scalability. nih.gov While direct continuous synthesis of this compound is an emerging area, the principles have been demonstrated in closely related transformations.

For instance, continuous flow systems have been used for the multi-step synthesis of α-halo ketones from N-protected amino acids, where highly reactive and unstable intermediates like diazomethane (B1218177) are generated and consumed in-situ, preventing their accumulation. acs.org Similarly, flow protocols have been developed for the α-alkylation of esters via the generation of unstable lithium enolate intermediates, demonstrating precise temperature and residence time control. researchgate.net

These principles can be applied to the stereoselective synthesis of this compound. A dynamic kinetic resolution, for example, could be performed in a flow setup. A racemic ester could be passed through a reactor containing an immobilized enzyme (for selective hydrolysis) and a racemization catalyst in separate or combined beds. This would allow for continuous production of the enantiopure acid with high efficiency and easy product separation. nih.gov The superior heat and mass transfer in microreactors ensures consistent reaction conditions, leading to higher selectivity and yield compared to batch processes. uniba.it

Atom-Economy and Green Chemistry Principles in this compound Synthesis

The synthesis of enantiomerically pure compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Central to this is the concept of atom economy, developed by Barry Trost, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. acs.orgrsc.org Other key green chemistry principles applicable to the synthesis of this compound include the use of catalysis over stoichiometric reagents, the reduction or elimination of hazardous substances, and the use of safer solvents and reaction conditions. acs.orgigitsarang.ac.in

Modern synthetic strategies are moving away from classical methods that often use hazardous reagents and generate significant waste, towards more sustainable and atom-economical alternatives. These advanced methodologies include solvent-free reactions, biocatalysis, and processes utilizing flow chemistry.

Research Findings on Greener Synthetic Approaches

Recent research has focused on developing more environmentally benign methods for key steps in the synthesis of α-chloroarylacetic acids. A notable example is the direct α-chlorination of phenylacetic acid.

One advanced methodology involves the chlorination of phenylacetic acid and its analogues using trichloroisocyanuric acid (TCCA) as the chlorinating agent with a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. researchgate.net This method avoids the use of bulk, often hazardous, solvents, which is a significant step towards a greener process. The reaction proceeds rapidly at elevated temperatures (e.g., 85 °C) and provides the desired α-chlorinated product in high yields. researchgate.net The primary byproduct, cyanuric acid, can be precipitated and removed by filtration. researchgate.net This approach not only improves safety by eliminating volatile organic solvents but also enhances process efficiency.

The following table summarizes the results for the solvent-free chlorination of para-substituted phenylacetic acids, demonstrating the effectiveness of this greener approach. researchgate.net

Table 1: Solvent-Free α-Chlorination of Phenylacetic Acids with TCCA/PCl₃

Data from an efficient, solvent-free preparative method for the α-chlorination of phenylacetic acid and its analogues. researchgate.net

| Substrate (para-substituent) | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| H | 85 | 1.5 | ~100 | 83 |

| NO₂ | 165 | 1.5 | ~100 | 85 |

| CN | 155 | 1.5 | ~100 | 84 |

| COOMe | 100 | 1.5 | ~100 | 82 |

| Cl | 100 | 1.5 | ~100 | 86 |

Furthermore, the application of flow chemistry and microreactor technology offers significant advantages for sustainable synthesis. beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature and residence time, enhancing safety, especially when dealing with highly reactive or unstable intermediates. beilstein-journals.org By minimizing reaction volumes and improving heat and mass transfer, microreactors can lead to higher yields, cleaner product profiles, and a reduction in waste, aligning with the principles of process intensification and inherently safer chemistry. rsc.orgbeilstein-journals.org

Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions, often in aqueous media. rsc.orgresearchgate.net For instance, the production of phenylacetic acid, a key precursor, can be achieved through the biotransformation of 2-phenylethanol (B73330) using bacteria like Gluconobacter oxydans. researchgate.net The use of enzymes avoids harsh reagents and can lead to highly enantiopure products, directly addressing the stereoselective challenge in synthesizing the (S)-enantiomer of 2-chloro-2-phenylacetic acid.

Electrochemical synthesis is also emerging as a powerful green tool. The electrochemical carboxylation of α,α-dichloroarylmethanes provides a route to α-chloroarylacetic acids. mdpi.com This method uses electricity as a traceless reagent to drive the reaction, potentially reducing the need for chemical oxidants or reductants and thereby minimizing waste streams. mdpi.com

Chemical Reactivity and Derivatization Studies of S 2 Chloro 2 Phenylacetic Acid

Stereospecific Reactions at the Chiral Center

The chiral carbon atom, bonded to a phenyl group, a chlorine atom, a carboxyl group, and a hydrogen atom, is the site of key stereospecific reactions. The nature of this benzylic, α-halo acid system dictates the stereochemical outcome of nucleophilic substitution reactions.

Nucleophilic substitution at the chiral center of (S)-2-Chloro-2-phenylacetic acid can proceed via different mechanisms, primarily Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙ1 (Substitution Nucleophilic Unimolecular), each with distinct stereochemical consequences.

The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (the chloride ion). This concerted, single-step process forces the other three substituents to "invert" their stereochemical arrangement, much like an umbrella turning inside out in the wind. wikipedia.org This phenomenon is known as Walden inversion, and it results in a product with the opposite configuration to the reactant. wikipedia.orgbyjus.comscienceinfo.com For this compound, an Sₙ2 reaction with a strong nucleophile (e.g., azide, cyanide) would stereospecifically yield the corresponding (R)-substituted product. The reaction is favored by polar aprotic solvents and strong, unhindered nucleophiles.

Conversely, the Sₙ1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate. The phenyl group effectively stabilizes this adjacent carbocation through resonance. This planar intermediate can be attacked by a nucleophile from either face with roughly equal probability. This leads to a mixture of both inversion and retention of configuration, resulting in a product that is largely racemic. Sₙ1 pathways are favored by polar protic solvents (which stabilize the carbocation and the leaving group) and weak nucleophiles.

The choice of reaction conditions and nucleophile is therefore critical in controlling the stereochemical outcome when substituting the chlorine atom. Enantioenriched α-haloamides, derived from acids like this, are recognized as valuable building blocks where the chloride can readily undergo Sₙ2 reactions to afford α-amino and α-oxyamides with inversion of stereochemistry. nih.gov

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Substitution

| Reaction Type | Nucleophile/Solvent Conditions | Mechanism | Stereochemical Outcome for (S)-reactant |

| Sₙ2 | Strong Nucleophile (e.g., N₃⁻, CN⁻), Polar Aprotic Solvent (e.g., DMSO, Acetone) | Concerted, Backside Attack | Inversion of Configuration ((R)-product) |

| Sₙ1 | Weak Nucleophile (e.g., H₂O, ROH), Polar Protic Solvent (e.g., Ethanol, Acetic Acid) | Stepwise, via Planar Carbocation | Racemization ((R)- and (S)-products) |

While the acidic proton of the carboxyl group complicates direct reactions with many organometallic reagents (which are strongly basic), derivatives of this compound, such as its esters, can be used in stereoselective transformations. A common reaction involves the addition of Grignard reagents (R-MgX) to the ester derivative.

This reaction, however, does not typically occur at the chiral center. Instead, the organometallic reagent attacks the electrophilic carbonyl carbon of the ester. This proceeds via a nucleophilic acyl substitution, followed by a second nucleophilic addition to the resulting ketone intermediate. youtube.com The final product is a tertiary alcohol where two identical alkyl groups from the Grignard reagent have been added, and the original chiral center remains untouched, preserving its (S)-configuration.

For example, reacting methyl (S)-2-chloro-2-phenylacetate with excess methylmagnesium bromide would yield (S)-3-chloro-2-methyl-3-phenylbutan-2-ol. The stereochemistry of the C-Cl bond is preserved throughout this particular transformation.

| Reactant | Organometallic Reagent | Key Intermediate | Final Product | Stereochemistry at Chiral Center |

| Methyl (S)-2-chloro-2-phenylacetate | CH₃MgBr (excess) | (S)-2-chloro-2-phenylpropan-2-one | (S)-3-chloro-2-methyl-3-phenylbutan-2-ol | Retained |

| Ethyl (S)-2-chloro-2-phenylacetate | C₆H₅MgBr (excess) | (S)-1,1-diphenyl-2-chloro-2-phenylethanone | (S)-2-chloro-1,1,2-triphenylethan-1-ol | Retained |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can be readily converted into other functionalities, typically without affecting the adjacent chiral center.

This compound can be converted into a wide array of chiral esters and amides. These derivatives are often crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.com

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). This reaction is reversible, and conditions are chosen to drive it towards the product. The stereochemistry at the α-carbon is unaffected.

Amidation requires activating the carboxylic acid to react with an amine. Direct reaction is difficult due to acid-base salt formation. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under mild conditions that preserve the stereochemical integrity of the chiral center. The synthesis of chiral amides is a significant area of research, with numerous racemization-free coupling reagents being developed. rsc.org Enantioenriched α-haloamides are particularly valuable as they can serve as starting points for further stereospecific reactions. nih.govacs.org

Table 2: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagent | Conditions | Product |

| Esterification | Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), heat | Ethyl (S)-2-chloro-2-phenylacetate |

| Esterification | Methanol (CH₃OH) | HCl (gas), heat | Methyl (S)-2-chloro-2-phenylacetate |

| Amidation | Benzylamine (C₆H₅CH₂NH₂) | DCC, DCM | (S)-N-Benzyl-2-chloro-2-phenylacetamide |

| Amidation | Pyrrolidine (C₄H₈NH) | EDC, HOBt, DMF | (S)-1-(2-Chloro-2-phenylacetyl)pyrrolidine |

The carboxyl group can be selectively reduced to a primary alcohol while preserving the chiral center. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup is a classic and effective method. An alternative is the use of borane (B79455) (BH₃) in a solvent like tetrahydrofuran (B95107) (THF), which is often preferred for its milder conditions and greater safety profile. The product of this reduction is (S)-2-chloro-2-phenylethanol, a valuable chiral building block. The asymmetric synthesis of related (S)-2-chloro-1-phenylethanol derivatives has been achieved with high enantiomeric excess using biocatalytic methods. google.com

Oxidation of the carboxylic acid group is not a common transformation as it is already in a high oxidation state. Under harsh oxidative conditions, cleavage of the C-C bond or degradation of the phenyl ring is more likely to occur. However, the primary alcohol obtained from reduction can be re-oxidized, first to an aldehyde and then back to the carboxylic acid using standard oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acid. study.com

Phenyl Ring Functionalization and Modification

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effect of the -CH(Cl)COOH substituent.

This substituent presents competing electronic effects. The alkyl portion is generally considered weakly activating and an ortho, para-director. In contrast, the carboxylic acid group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. ncert.nic.in In electrophilic aromatic substitutions, the deactivating, meta-directing effect of the carboxyl group typically dominates, guiding incoming electrophiles to the position meta to the substituent.

Recent advances in C-H activation have provided more sophisticated methods for phenyl ring functionalization. For instance, research has demonstrated the palladium-catalyzed meta-C-H arylation of phenylacetic acids using a transient mediator. nih.gov This strategy allows for the selective formation of a C-C bond at the meta position, bypassing the challenges of traditional SₑAr. In one study, various phenylacetic acids were successfully reacted with aryl iodides to provide meta-arylated products in high yields. nih.gov

Table 3: Regioselectivity in Phenyl Ring Functionalization

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (S)-2-Chloro-2-(3-nitrophenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | (S)-2-(3-Bromophenyl)-2-chloroacetic acid |

| meta-C-H Arylation | Aryl iodide, Pd(OAc)₂, Ligand, Mediator | (S)-2-Chloro-2-(3'-aryl-biphenyl-3-yl)acetic acid |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uci.eduyoutube.com The reactivity of the phenyl ring in this compound towards electrophiles is significantly influenced by the substituent, the -CH(Cl)COOH group. This group's electronic properties dictate both the rate of reaction (reactivity) and the position of substitution on the ring (regioselectivity).

The chloroacetic acid moiety attached to the phenyl ring acts as an electron-withdrawing group. This is due to the inductive effect of the electronegative chlorine atom and the carbonyl oxygen of the carboxylic acid. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org Consequently, the -CH(Cl)COOH group is considered a deactivating group in the context of electrophilic aromatic substitution.

In addition to deactivating the ring, electron-withdrawing groups direct incoming electrophiles to the meta position. uci.edulibretexts.org This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing group, which is highly destabilizing. In contrast, attack at the meta position ensures that the positive charge is never placed on this carbon, resulting in a more stable intermediate.

A study on the nitration of the closely related phenylacetic acid demonstrated the directing ability of the carboxymethyl group, providing insight into the expected behavior of this compound. ed.gov Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are expected to proceed more slowly than with benzene and yield predominantly the meta-substituted product.

| Reaction Type | Reagents | Expected Major Product | Directing Effect |

| Nitration | HNO₃ / H₂SO₄ | (S)-2-Chloro-2-(3-nitrophenyl)acetic acid | meta |

| Bromination | Br₂ / FeBr₃ | (S)-2-Bromo-2-(3-chlorophenyl)acetic acid | meta |

| Sulfonation | SO₃ / H₂SO₄ | (S)-3-(1-Chloro-1-carboxy)methylbenzenesulfonic acid | meta |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (S)-2-Chloro-2-(3-acylphenyl)acetic acid | meta |

Metal-Catalyzed Cross-Coupling Reactions

The presence of a chlorine atom at the benzylic position makes this compound a suitable electrophilic partner in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ethz.ch The reaction typically occurs at the C-Cl bond, allowing for the introduction of a wide array of substituents while preserving the stereochemical integrity of the chiral center.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. wikipedia.orglibretexts.org Derivatives of this compound, such as its esters, can couple with aryl or vinyl boronic acids. This transformation allows for the synthesis of α-aryl or α-vinyl phenylacetic acid derivatives, which are core structures in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A unified method for the α-arylation of various activated alkyl chlorides, including α-chlorocarboxylic acids, has been developed using a metallaphotoredox-catalyzed cross-electrophile coupling mechanism. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be employed to couple this compound derivatives with primary or secondary amines. The resulting products are chiral α-amino acid derivatives, which are of significant interest in medicinal chemistry. The development of specialized ligands has expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orgacsgcipr.org

Decarboxylative Coupling: Recent advancements have enabled the use of carboxylic acids as substrates in cross-coupling reactions through a decarboxylative pathway. nih.govruhr-uni-bochum.de In this approach, the carboxylic acid itself is converted into a carbon nucleophile in situ via metal-mediated decarboxylation. This strategy could potentially be applied to couple this compound with aryl halides, offering an alternative route to form C(sp²)-C(sp³) bonds.

| Coupling Reaction | Metal Catalyst | Nucleophilic Partner | Electrophilic Partner | Product Type |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Organoboron Reagent (e.g., Ar-B(OH)₂) | This compound derivative | α-Aryl Phenylacetic Acid Derivative |

| Buchwald-Hartwig Amination | Palladium (Pd) | Amine (R₂NH) | This compound derivative | α-Amino Phenylacetic Acid Derivative |

| Metallaphotoredox α-Arylation | Nickel (Ni) / Photocatalyst | Aryl Halide (Ar-X) | This compound | α-Aryl Phenylacetic Acid |

| Decarboxylative Coupling | Iron (Fe) / Nickel (Ni) | This compound | Aryl Halide (Ar-X) | α-Aryl Phenylalkane |

Synthesis of Chiral Derivatives for Structure-Activity Relationship Studies

This compound is a valuable chiral precursor for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The stereochemically defined center is often crucial for biological activity, and modifications to other parts of the molecule allow for the systematic exploration of how structural changes affect efficacy and potency.

The two primary sites for derivatization are the carboxylic acid group and the benzylic carbon bearing the chlorine atom.

Amide and Ester Formation: The carboxylic acid functionality can be readily converted into a wide range of amides and esters. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (S)-2-chloro-2-phenylacetyl chloride can then be reacted with various amines or alcohols to produce a diverse library of chiral amides and esters. iupac.orgnih.govresearchgate.net This approach has been used to synthesize hybrid molecules with potential biological activities, such as anti-inflammatory agents. mdpi.com The synthesis of chiral amides is a key strategy in the development of new pharmaceuticals. rsc.org

Nucleophilic Substitution of Chlorine: The chlorine atom at the chiral center is a good leaving group and can be displaced by various nucleophiles via an Sₙ2 reaction. This reaction proceeds with inversion of configuration, allowing for the synthesis of derivatives with the opposite (R) stereochemistry at the α-carbon. Nucleophiles such as azides, thiols, and alkoxides can be used to introduce a variety of functional groups. Enantioenriched α-haloamides are recognized as important intermediates for preparing numerous chiral motifs found in pharmaceuticals and agrochemicals. nih.gov

These derivatization strategies enable medicinal chemists to systematically modify the structure of the parent compound, altering properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing interactions with biological targets.

| Derivatization Site | Reaction Type | Reagents | Derivative Class | Application in SAR |

| Carboxylic Acid | Amidation | 1. SOCl₂ 2. R₂NH | Chiral Amides | Modifying hydrogen bonding, polarity, and steric interactions. |

| Carboxylic Acid | Esterification | 1. SOCl₂ 2. R-OH | Chiral Esters | Modifying lipophilicity and metabolic stability. |

| α-Carbon | Nucleophilic Substitution (Sₙ2) | NaN₃, R-SH, R-O⁻ | α-Azido, α-Thio, α-Alkoxy Acids | Introducing new functional groups with inversion of stereochemistry. |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ | meta-Substituted Derivatives | Probing electronic and steric requirements of the aromatic ring for target binding. |

Applications of S 2 Chloro 2 Phenylacetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates

The pharmaceutical industry is a primary user of (S)-2-chloro-2-phenylacetic acid and its derivatives. kajay-remedies.com The chiral nature of the molecule is particularly significant, as it enables the synthesis of enantiomer-specific drugs, which can exhibit different biological activities and potentially reduce side effects. lookchem.com It serves as a key intermediate in the production of various drug molecules, including anti-inflammatory agents and antibiotics. kajay-remedies.com

Enantioselective Routes to Alpha-Substituted Phenylacetic Acid Derivatives

This compound is a precursor for various alpha-substituted phenylacetic acid derivatives, which are important in pharmaceutical development. nih.gov The synthesis of these derivatives often involves the stereospecific replacement of the chlorine atom. Research has focused on developing efficient, enantioselective methods to produce these valuable compounds.

One approach involves the direct asymmetric α-chlorination of aryl acetic acid derivatives. lookchem.com For instance, a novel trinary activation system using a nickel catalyst has been shown to achieve this transformation effectively. lookchem.com Another key transformation is the enantioselective α-hydroxylation of phenylacetic acid esters, which can be accomplished using engineered microbial enzymes like cytochrome P450 BM-3. nih.gov This biocatalytic method offers a direct route to (S)-mandelic acid derivatives, which are themselves important pharmaceutical building blocks. nih.gov

Electrochemical methods have also been explored for the synthesis of α-chloroarylacetic acids. mdpi.com The electrocarboxylation of α,α-dichloroarylmethane derivatives provides a selective route to these compounds, which can then be used in further synthetic transformations. mdpi.com These methods highlight the ongoing efforts to develop selective and efficient synthetic pathways starting from or leading to chiral α-substituted phenylacetic acids. nih.govmdpi.com

Table 1: Selected Synthetic Methods for α-Substituted Phenylacetic Acid Derivatives

| Method | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Asymmetric α-chlorination | NiCl₂/(R)-BINAP, Et₃SiOTf, tertiary amine | α-Chloroarylacetic acid derivatives | lookchem.com |

| Biocatalytic α-hydroxylation | Engineered Cytochrome P450 BM-3 | (S)-Mandelic acid derivatives | nih.gov |

Scaffold for Complex Chiral Drug Molecules (e.g., anti-inflammatory agents, antibiotics)

The phenylacetic acid framework is a common feature in many bioactive molecules. This compound serves as a versatile scaffold for constructing more complex chiral drugs. kajay-remedies.com Its derivatives are crucial intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). kajay-remedies.comresearchgate.net For example, derivatives of 2-phenylacetic acid have been used to synthesize hydrazide compounds that exhibit significant anti-inflammatory activity, in some cases greater than the reference drug diclofenac. researchgate.netresearchgate.net The chloro group on the phenyl ring facilitates selective functionalization and coupling reactions, enabling the creation of a diverse range of potential drug candidates. kajay-remedies.com

In the realm of antibiotics, phenylacetic acid derivatives are also of considerable importance. kajay-remedies.com They are used as building blocks for semi-synthetic penicillins and cephalosporins. kajay-remedies.comnih.gov For instance, α-chloroarylacetic acid derivatives are key intermediates in the synthesis of the cephalosporin (B10832234) antibiotic M-14659, which has a broad spectrum of antibacterial activity. mdpi.comgoogle.com The ability to introduce specific stereochemistry via precursors like this compound is critical for the efficacy of these complex antibiotic molecules. lookchem.com

Role in the Development of Chiral Agrochemicals

The agrochemical industry utilizes this compound as an intermediate for creating effective and targeted agricultural chemicals. lookchem.comkajay-remedies.com The stereochemistry of these compounds is crucial for their biological activity and can lead to improved efficacy and selectivity. lookchem.com

Design of Bioactive Compounds with Defined Stereochemistry

The use of chiral building blocks like this compound is essential for the design of modern agrochemicals with defined stereochemistry. lookchem.com This approach allows for the development of bioactive compounds, such as pesticides and herbicides, that are more effective and potentially have a reduced environmental impact. kajay-remedies.com By creating enantiomerically pure compounds, chemists can target specific biological pathways in pests or weeds, enhancing the selectivity and efficiency of the agrochemical. lookchem.com

Contributions to Polymer Chemistry and Materials Science

While the primary applications of this compound are in the pharmaceutical and agrochemical sectors, its derivatives also find use in polymer chemistry and materials science. Phenylacetic acid derivatives have been incorporated into polymer structures to create functional materials. jku.at For example, ethyl-2-chloro-2-phenylacetate has been used as an initiator in controlled radical polymerization to synthesize copolymers. mdpi.com

Furthermore, the polymerization of related monomers, such as 1-chloro-2-phenylacetylene, has been achieved using palladium catalysts. rsc.org This research opens pathways to novel polymers with specific properties. The development of such catalytic systems provides insight into polymerization mechanisms and allows for the creation of new materials. rsc.org The unique chemical properties of phenylacetic acid derivatives make them useful components in the synthesis of advanced materials, including those with potential applications in drug delivery or as photoresponsive materials. jku.atmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-2-phenylacetic acid |

| 2-phenylacetic acid |

| α-Chloroarylacetic acid |

| α,α-dichloroarylmethane |

| (S)-Mandelic acid |

| Diclofenac |

| M-14659 |

| Indole-3-acetic acid (IAA) |

| Phenylacetic acid (PAA) |

| Ethyl-2-chloro-2-phenylacetate |

| 1-chloro-2-phenylacetylene |

Synthesis of Chiral Monomers for Stereoregular Polymers

The precise control of stereochemistry in a polymer backbone, known as tacticity, is crucial as it dictates the material's macroscopic properties, from its melting point to its mechanical strength. illinois.edu this compound is instrumental in the synthesis of chiral monomers, which, upon polymerization, yield stereoregular polymers with highly ordered structures.

One significant application is in the creation of novel phenylacetylene (B144264) monomers. nsf.gov Researchers have prepared a series of phenylacetylene monomers by creating an anilide bond between aminophenylacetylenes and (S)-2-chloro-α-phenylacetic acid. nsf.gov These chiral monomers were then polymerized to form poly(phenylacetylene)s (PPAs). The chiroptical properties and the helical structure of the resulting polymers were studied, revealing that the stereocenter from the acid effectively induces a preferred helical sense in the polymer chain. nsf.govlabinsights.nl The relationship between the monomer's structure and the polymer's helical scaffold can be systematically investigated using these derivatives. nsf.gov

The general approach involves linking the chiral acid to a polymerizable unit, thereby imparting chirality to the resulting monomer. This strategy is not limited to PPAs; it is a broad concept applicable to various polymer families, including polyamides and poly(amide-imide)s. cmu.eduacs.org For instance, chiral diamine or diacid monomers incorporating the this compound motif can be used in polycondensation reactions to produce optically active polymers with potential applications in chiral separation technologies. acs.org

Below is a table summarizing the types of chiral monomers synthesized from this compound and the resulting polymers.

| Monomer Type | Polymer Class | Resulting Property | Reference |

| Phenylacetylene with (S)-2-chloro-α-phenylacetic acid anilide | Poly(phenylacetylene) (PPA) | Induced helical structure | nsf.gov |

| Chiral L-amino acid derived diacids | Polyamides | Stereoregular polyamides | acs.org |

| Bicyclo-tetracarboxylic diimide-based L-amino acids | Poly(amide-imide)s (PAIs) | Optically active, photosensitive polymers | acs.org |

Development of Chiral Initiators for Polymerization

In addition to being a component of the monomer, this compound and its derivatives can function as chiral initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). acs.orgnsf.gov ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. nih.gov The initiator is a key component, as it determines the starting point of the polymer chain and transfers a halogen atom to the catalyst, beginning the polymerization cycle. acs.org

The α-chloro-α-phenyl structure is particularly effective for initiating the polymerization of certain monomers. For example, α-chlorophenylacetic acid (CPAA) has been used as an initiator for the ATRP of acrylic acid. nsf.gov Studies have shown that its initiation efficiency can be higher than simpler α-haloacid initiators like 2-chloroisobutyric acid, due to the activating effect of the phenyl group. nsf.gov However, the efficiency can be sensitive to reaction conditions and the specific monomer being used. For instance, unprotected α-halocarboxylic acids sometimes show low initiator efficiency in the ATRP of styrene (B11656) due to side reactions, a problem that can be mitigated by protecting the carboxylic acid group. rsc.org

More recently, 2-chloro-2-phenylacetic acid (CPAC) has been employed as an initiator in photo-induced ATRP (photo-ATRP) in aqueous media. acs.org This method uses light to regenerate the active catalyst species, allowing for polymerization under mild, ambient temperature conditions. acs.org

The following table presents examples of polymerization systems where α-chlorophenylacetic acid has been used as an initiator.

| Polymerization Method | Monomer | Initiator | Key Finding | Reference |

| eATRP | Acrylic Acid | α-chlorophenylacetic acid (CPAA) | Limited control and initiation efficiency compared to other multifunctional initiators. | nsf.gov |

| Photo-ATRP | Methacrylic Acid, Acrylic Acid | 2-chloro-2-phenylacetic acid (CPAC) | Enabled synthesis of poly(meth)acrylic acid in water at ambient temperature. | acs.org |

| ATRP | Styrene | 2-Bromobutyric acid (unprotected) | Low initiator efficiency (0.1-0.2) due to side reactions. | rsc.org |

Emerging Applications in Supramolecular Chemistry and Catalysis

Beyond polymer science, the unique chiral architecture of this compound makes it a valuable component in the construction of more complex molecular systems, including supramolecular assemblies and chiral catalysts.

Chiral Recognition and Self-Assembly in Supramolecular Architectures

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking. Current time information in Bangalore, IN. Carboxylic acids are powerful building blocks in this field due to their ability to form strong and directional hydrogen bonds. mdpi.com

This compound can participate in the formation of chiral supramolecular assemblies. The carboxylic acid group can form predictable hydrogen-bonding patterns, known as synthons, with other functional groups. For example, it can co-crystallize with molecules like iso-nicotinamide to form discrete, hydrogen-bonded "supermolecules." mdpi.com The chirality of the acid introduces a specific three-dimensional arrangement, which is essential for chiral recognition—the ability of a host molecule to selectively bind to one enantiomer of a guest molecule.

The principles of self-assembly using chiral carboxylic acids are well-established, with examples ranging from simple co-crystals to complex, helical water chains templated by the chiral environment.

Ligand Design for Chiral Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from the catalyst to the product of a reaction, enabling the synthesis of enantiomerically pure compounds. The development of new and effective chiral ligands is a central goal in organic chemistry.

This compound serves as a precursor for the synthesis of novel chiral ligands. While not always used directly, its core structure provides a template for creating ligands with an α-chiral center, which can be highly effective in controlling enantioselectivity. For example, the principles of using α-chiral building blocks are seen in the development of cyclic alkyl amino carbene (CAAC) ligands for copper and ruthenium-catalyzed reactions, where the stereocenter proximal to the metal center is key to achieving high selectivity.

Derivatives of chiral phenylacetic acids can be incorporated into more complex ligand scaffolds. For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones. In one study, the catalyst was highly effective for the reduction of 2-oxo-2-phenylacetic acid, demonstrating excellent enantioselectivity. Similarly, novel chiral 2-hydroxypyridine-oxazoline (PYDOX) ligands have been designed for manganese-catalyzed asymmetric hydrogenation, showcasing how chiral skeletons can be combined to create effective ligands for earth-abundant metal catalysts. The design often involves combining the chiral acid moiety with other functional groups that can coordinate to a metal center, creating a well-defined chiral pocket around the active site of the catalyst.

Computational and Theoretical Investigations of S 2 Chloro 2 Phenylacetic Acid

Quantum Chemical Calculations for Stereochemical Properties

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and behavior. For (S)-2-chloro-2-phenylacetic acid, these methods have been instrumental in understanding its stereochemically defined properties.

Conformation Analysis and Conformational Landscapes

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to explore the conformational preferences of phenylacetic acid and its halogenated analogs. researchgate.netmdpi.com These studies reveal that the most stable conformations are often governed by a delicate balance of steric and electronic effects, including hyperconjugation. researchgate.net For this compound, the key rotational bonds are between the chiral carbon and the phenyl ring, and between the chiral carbon and the carboxylic acid group.

The potential energy surface of the molecule is characterized by several minima, corresponding to stable conformers, and the transition states that separate them. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. Studies on similar molecules, like 2-fluorophenylacetic acid, have shown that non-planar conformations are often the most stable. researchgate.net The interplay of the chloro and phenyl substituents at the chiral center significantly influences the rotational barriers and the geometry of the most stable conformers.

Table 1: Calculated Conformational Data for Phenylacetic Acid Analogs

| Compound | Method | Most Stable Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Phenylacetic Acid | DFT/B3LYP | Non-planar | 0 |

| 2-Fluorophenylacetic Acid | DFT/B3LYP | Non-planar | 0 |

| 2-Chlorobenzoic Acid | DFT/B3LYP | cis | 0 |

| 2,6-Dichlorobenzoic Acid | DFT/B3LYP | Non-planar | 0 |

Note: This table presents generalized data for related compounds to infer the expected conformational behavior of this compound. Specific data for the target compound is not readily available in the searched literature.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps. These tools help in predicting sites susceptible to nucleophilic or electrophilic attack.

For halogenated phenylacetic acids, the presence of the halogen atom and the carboxylic acid group significantly influences the electronic properties of the phenyl ring and the chiral center. researchgate.net The chlorine atom, being electronegative, withdraws electron density, which can affect the acidity of the carboxylic proton and the reactivity of the benzylic carbon.

DFT studies on related compounds have been used to calculate global and local reactivity descriptors. researchgate.net These descriptors, such as chemical hardness, softness, and Fukui functions, provide a quantitative measure of the molecule's reactivity and selectivity. For instance, the calculated pKa values can offer insights into the acidity of the compound in different environments. researchgate.net

Table 2: Computed Electronic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 170.0134572 |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 141 |

Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations could be used to study its solvation in different solvents, its tendency to form dimers or larger aggregates through hydrogen bonding, and its interactions with other molecules in a mixture. These simulations can reveal the preferred orientation of solvent molecules around the solute and the dynamics of hydrogen bond formation and breaking. massey.ac.nzresearchgate.net

Although specific MD studies on this compound are not extensively reported in the searched literature, the methodologies are well-established. Such simulations would typically employ a force field to describe the potential energy of the system, and the equations of motion would be integrated to generate a trajectory of the system over time. Analysis of this trajectory can provide information on radial distribution functions, diffusion coefficients, and the lifetime of intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a versatile tool for investigating the mechanisms of chemical reactions, allowing for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, DFT studies could be applied to a variety of reactions, such as its synthesis, esterification, or nucleophilic substitution at the chiral center. For example, in a reaction involving the displacement of the chlorine atom, DFT could be used to model the transition state, calculate the activation energy, and determine whether the reaction proceeds via an SN1 or SN2 mechanism.

Studies on similar reactions, such as the carbonylation of benzyl (B1604629) chlorides, have utilized DFT to propose reaction mechanisms and rationalize experimental observations. pitt.edu These studies often involve the calculation of reaction energy profiles, which map the energy of the system as it progresses along the reaction coordinate. The identification of the rate-determining step is a key outcome of such investigations.

In Silico Screening and Molecular Docking for Binding Interactions (e.g., with enzymes or DNA)

In silico screening and molecular docking are powerful computational techniques used in drug discovery and molecular biology to predict the binding affinity and orientation of a small molecule within the active site of a biological macromolecule, such as an enzyme or a DNA strand. jst.go.jpnih.gov

While no specific molecular docking studies focused solely on this compound have been identified in the provided search results, the methodologies have been applied to numerous related compounds. For instance, derivatives of phenylacetic acid have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. mdpi.com These studies typically involve preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a docking program to predict the most favorable binding poses.

The results of a docking study are often presented as a binding score, which estimates the binding free energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues. nih.govnih.gov Such studies could reveal, for example, how the stereochemistry at the chiral center of this compound influences its binding to a specific enzyme.

Advanced Analytical Methodologies for Characterization and Enantiopurity Determination

Chromatographic Techniques for Enantioseparation and Purity Assessment

Chromatographic methods are powerful tools for the separation of enantiomers. mdpi.com These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times and, thus, separation. mdpi.comuni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. americanpharmaceuticalreview.comsigmaaldrich.com The method's versatility is demonstrated by its application in normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.com For the enantiomeric separation of acids like 2-chloro-2-phenylacetic acid, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. americanpharmaceuticalreview.comuva.es

Method development in chiral HPLC often involves screening a variety of CSPs and mobile phases to achieve optimal separation. sigmaaldrich.com For instance, a generic screening approach might involve testing columns with different chiral selectors, such as amylose tris(3-chloro-5-methylphenylcarbamate), under various mobile phase conditions to find the best resolution. americanpharmaceuticalreview.com The use of additives like trifluoroacetic acid in the mobile phase can also significantly influence the separation of acidic compounds. acs.org

Table 1: Exemplary Chiral HPLC Conditions for Phenylacetic Acid Derivatives

| Parameter | Condition | Reference |

| Column | CHIRALCEL AD-H | acs.org |

| Mobile Phase | n-hexane/i-propanol/trifluoroacetic acid (95/5/0.1) | acs.org |

| Flow Rate | 0.8 mL/min | acs.org |

| Detection | UV at 254 nm | acs.org |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another highly effective method for chiral separations, offering high efficiency and sensitivity. uni-muenchen.de Direct enantioseparation on a chiral stationary phase is the preferred approach, though indirect methods involving derivatization with a chiral reagent to form diastereomers are also employed. mdpi.comsci-hub.se For acidic compounds like (S)-2-Chloro-2-phenylacetic acid, derivatization is often necessary to increase volatility for GC analysis.

Commonly used chiral stationary phases in GC are based on cyclodextrins and their derivatives. chromatographyonline.com These CSPs, such as 2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin, provide a chiral environment that allows for the separation of enantiomers. researchgate.net The choice of derivatizing agent is crucial; for instance, fluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) are used to create volatile derivatives suitable for GC analysis. researchgate.net

Table 2: Typical GC Conditions for Chiral Separation of Related Compounds

| Parameter | Condition | Reference |

| Column | CHIRALDEX™ B-DM (2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrin) | researchgate.net |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | researchgate.net |

| Run Time | < 40 minutes | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has gained prominence as a green and efficient alternative to HPLC for chiral separations. nih.govresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. uva.esnih.gov This technique offers advantages such as faster analysis times, reduced solvent consumption, and high efficiency. uva.esafmps.be

Polysaccharide-based chiral stationary phases are also extensively used in SFC. uva.es The enantioselectivity in SFC can be tuned by altering parameters such as the organic modifier, temperature, and back pressure. afmps.be For instance, screening different alcohol modifiers (e.g., methanol, ethanol, isopropanol) can significantly impact the separation of enantiomers. uva.es

Table 3: Illustrative SFC Parameters for Chiral Separations

| Parameter | Condition | Reference |

| Mobile Phase | Carbon dioxide and isopropanol | uva.es |

| Flow Rate | 2 mL/min | uva.es |

| Pressure | 150 bar | uva.es |

| Column Temperature | 35 °C | uva.es |

| Detection | CD at 220 nm | uva.es |

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous determination of the absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, chiral discriminating agents are used to induce chemical shift differences between them. This can be achieved through the use of chiral solvating agents (CSAs) or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). acs.orgbeilstein-journals.org

For carboxylic acids like this compound, derivatization with a chiral alcohol or amine to form diastereomeric esters or amides is a common strategy. The resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification. beilstein-journals.org For example, the use of C2 symmetric trimethylsilylated diamines as CDAs can lead to well-resolved signals in the 1H NMR spectrum, often in a region free from other interfering signals. beilstein-journals.org The difference in the chemical shifts (Δδ) of the corresponding protons or other nuclei in the diastereomers is a measure of the enantiodiscrimination. acs.org

Table 4: Example of NMR Data for Diastereomeric Analysis

| Chiral Derivatizing Agent | Nucleus Observed | Typical Chemical Shift Difference (Δδ) | Reference |

| C2 symmetric silylated diamines | 1H, 31P | Can be significant, allowing for integration | beilstein-journals.org |

| (DHQ)2PHAL | 1H | Up to 0.321 ppm for aromatic carboxylic acids | acs.org |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. bruker.comlanl.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the ultraviolet-visible region. bruker.comdtic.mil

These techniques are particularly powerful for determining the absolute configuration of a molecule by comparing the experimentally measured spectrum with a theoretically predicted spectrum for a known configuration. nih.govcam.ac.uk The VCD spectrum exhibits a unique pattern of positive and negative bands that is a fingerprint of the molecule's three-dimensional structure, including its absolute configuration. bruker.comresearchgate.net For complex molecules, fragment-based computational approaches can be used to predict the VCD spectra. nih.gov The absolute configuration of various chiral acids and their derivatives has been successfully determined using these methods. researchgate.netacs.org

Chiral Mass Spectrometry Techniques

Chiral mass spectrometry (MS) offers a powerful approach for the analysis of enantiomers, which can be applied to the study of this compound. Unlike achiral MS methods that cannot differentiate between compounds with the same mass-to-charge ratio (m/z), chiral MS techniques are designed to induce a detectable difference between enantiomers. This is typically achieved by forming diastereomeric complexes with a chiral selector either prior to or within the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) can be used to validate the molecular formula of the compound or its derivatives. mdpi.com For instance, the accurate mass of the deprotonated molecule [M-H]⁻ of 2-chloro-2-phenylacetic acid has been calculated and verified, confirming its elemental composition. mdpi.com

Methods for chiral discrimination in mass spectrometry include:

Host-Guest Complexation: Enantiomers can be distinguished by forming non-covalent diastereomeric complexes with a chiral host molecule, often within the electrospray ionization (ESI) source. The stability of these complexes can differ, leading to variations in ion intensity that correlate with the enantiomeric composition.

Collision-Induced Dissociation (CID): Diastereomeric precursor ions, formed by derivatizing the analyte with a chiral tag, can be subjected to CID. The resulting product ion spectra may show different fragmentation patterns or relative intensities, allowing for enantiomeric differentiation.

Ion/Molecule Reactions: Introducing a chiral reference gas into the mass spectrometer can lead to enantioselective reactions with the analyte ions, resulting in different product ions or reaction rates for each enantiomer.

While direct chiral MS analysis of this compound is not extensively documented in the provided literature, the principles are widely applied to other chiral acids and compounds. researchgate.net The enantioselectivity is often determined by electrospray ionization mass spectrometry using isotopically labeled substrates. researchgate.net